Einecs 237-023-2
Description
Identification and Nomenclature of Einecs 237-023-2
The precise identification and naming of chemical substances are fundamental to scientific communication and regulatory compliance. For the compound with Einecs number 237-023-2, a multi-faceted identification system is employed, encompassing European inventory data, systematic chemical names, a unique registry number, and a specific molecular formula.
The European Community (EC) number for this compound is 237-023-2. europa.eu This identifier places it within the European Inventory of Existing Commercial Chemical Substances (EINECS). europa.eu EINECS is a comprehensive list of chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. europa.eu Substances listed in EINECS are considered "phase-in" substances under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu
The systematic chemical names for this compound are [2H]silane and Deuterated Silane (B1218182). europa.eulookchem.com The "[2H]" notation specifically indicates the presence of deuterium (B1214612), the isotope of hydrogen with a mass number of 2. The term "deuterated silane" is a more general descriptor, signifying that one or more hydrogen atoms in the silane molecule have been replaced by deuterium. acs.orglookchem.com These names are essential for clearly communicating the isotopic nature of the compound in research and industrial contexts. lookchem.com
The Chemical Abstracts Service (CAS) has assigned the registry number 13587-51-4 to this compound. europa.euepa.gov The CAS Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, or commercial names.
The molecular formula for [2H]silane is represented as DH3Si. europa.euepa.govmolbase.com This formula explicitly shows the presence of one deuterium (D) atom, three hydrogen (H) atoms, and one silicon (Si) atom. europa.euepa.gov This representation is crucial for calculating the molecular weight and understanding the elemental composition of the molecule. epa.govchemexper.com
Interactive Data Table: Identifiers for [2H]silane
| Identifier Type | Value |
| EC Number | 237-023-2 europa.eu |
| Systematic Name | [2H]silane europa.eu |
| Synonym | Deuterated Silane lookchem.com |
| CAS Registry Number | 13587-51-4 europa.eu |
| Molecular Formula | DH3Si europa.eu |
Properties
CAS No. |
13587-51-4 |
|---|---|
Molecular Formula |
HSi |
Molecular Weight |
30.099 g/mol |
IUPAC Name |
deuteriosilicon |
InChI |
InChI=1S/HSi/h1H/i1D |
InChI Key |
QHGSGZLLHBKSAH-MICDWDOJSA-N |
Isomeric SMILES |
[2H][Si] |
Canonical SMILES |
[SiH] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2h Silane and Analogues
Fundamental Synthetic Routes to Silanes as Precursors
Silanes are silicon analogues of alkanes and are pivotal as precursors for elemental silicon and in the synthesis of organosilicon compounds. onlytrainings.com Their production can be achieved through various chemical pathways.
Reaction of Hydrogen Chloride with Magnesium Silicide
A common laboratory-scale and industrial method for silane (B1218182) synthesis involves the reaction of hydrogen chloride (HCl) with magnesium silicide (Mg₂Si). onlytrainings.comprocurementresource.comyoutube.combris.ac.uk This reaction can be performed in either a gas phase or a solution phase. procurementresource.com The fundamental chemical equation for this process is:
Mg₂Si + 4HCl → 2MgCl₂ + SiH₄ onlytrainings.com
This method is valued for its directness in producing silane gas. youtube.com The process starts with the preparation of magnesium silicide, which can be synthesized by reacting magnesium metal with silicon dioxide (sand). bris.ac.uk
Redistribution Reactions of Trichlorosilane
4SiHCl₃ → SiH₄ + 3SiCl₄ onlytrainings.comwikipedia.org
This redistribution is a multi-step process. ntnu.no Trichlorosilane is first converted to dichlorosilane (B8785471) (SiH₂Cl₂) and silicon tetrachloride (SiCl₄). Subsequently, dichlorosilane undergoes further redistribution to yield monochlorosilane (SiH₃Cl) and trichlorosilane. Finally, monochlorosilane is converted to silane and dichlorosilane. ntnu.no These sequential reactions are often carried out in a reactive distillation column to improve efficiency and reduce costs. ntnu.no
The series of redistribution reactions can be summarized as:
2SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄
2SiH₂Cl₂ ⇌ SiH₃Cl + SiHCl₃
2SiH₃Cl ⇌ SiH₄ + SiH₂Cl₂
This method is part of a larger cycle where metallurgical-grade silicon is first converted to trichlorosilane, which is then purified and subjected to these redistribution reactions. ntnu.no
Reduction Pathways (e.g., Silicon Tetrafluoride, Silicon Tetrachloride, Silicon Dioxide)
Alternative synthetic routes to silane involve the reduction of various silicon compounds.
Silicon Tetrafluoride (SiF₄) Reduction: Silane can be produced by the reduction of silicon tetrafluoride. One method involves using sodium hydride (NaH) as the reducing agent. wikipedia.orgacs.org Another approach utilizes calcium hydride (CaH₂) at temperatures between 180-200°C. wipo.intresearchgate.netgoogle.com The reaction with sodium aluminum hydride has also been explored. google.comgoogle.com
Silicon Tetrachloride (SiCl₄) Reduction: The reduction of silicon tetrachloride is another viable pathway. Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this conversion. wikipedia.org The reaction proceeds as: SiCl₄ + LiAlH₄ → SiH₄ + LiCl + AlCl₃ Additionally, reduction with other hydride reagents can also yield silane. wikipedia.org High-temperature and catalytic methods involving hydrogen reduction are also employed, sometimes under high pressure. mdpi.comresearchgate.net
Silicon Dioxide (SiO₂) Reduction: Silane can also be synthesized through the reduction of silicon dioxide. This can be achieved using aluminum and hydrogen gas in a mixture of sodium chloride and aluminum chloride at high pressures. onlytrainings.comwikipedia.org The reaction is: 3SiO₂ + 6H₂ + 4Al → 3SiH₄ + 2Al₂O₃ wikipedia.org
Deuteration Strategies in Silane Synthesis
Deuterated silanes are valuable reagents in chemical synthesis, serving as deuterium (B1214612) labeling agents and as probes for studying reaction mechanisms.
Isotopic Exchange Mechanisms for Deuterium Incorporation (e.g., Iron-Catalyzed H/D Exchange)
Direct hydrogen/deuterium (H/D) exchange is an efficient method for incorporating deuterium into silanes. This approach is often catalyzed by transition metals.
Iron-Catalyzed H/D Exchange: Recently, iron-based catalysts have emerged as a sustainable and cost-effective option for the deuteration of silanes. acs.orgnih.govresearchgate.net Iron-β-diketiminato complexes have been shown to facilitate the H/D exchange for primary, secondary, and tertiary silanes using deuterium gas (D₂). acs.orgnih.govresearchgate.net The reaction demonstrates high levels of deuterium incorporation. acs.org Mechanistic studies suggest that a monomeric iron-deuteride species is the active catalyst in this exchange process. acs.orgnih.gov This method is significant as it represents the first example of iron-catalyzed H/D exchange of silanes. acs.orgresearchgate.net
Other Metal-Catalyzed Exchanges: Besides iron, other transition metals like rhodium, iridium, and platinum also catalyze the H/D exchange in silanes with D₂. acs.orgcsic.es However, these often rely on more expensive precious metals. tu-darmstadt.de
Visible-Light-Mediated Deuteration: An innovative, metal-free approach involves the use of visible light and a photoredox catalyst to facilitate the deuteration of silanes using deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org This method is considered sustainable and cost-effective. rsc.orgresearchgate.net The mechanism involves a polarity-matched hydrogen atom transfer (HAT) between the silane and a thiol HAT catalyst. rsc.org
Production of Isotopically Enriched Silicon from Silane Precursors
Isotopically enriched silicon, particularly ²⁸Si, is crucial for applications in quantum computing and for redefining the kilogram. aspisotopes.compsu.edu The production of high-purity, isotopically enriched silicon often begins with an enriched precursor, which is then converted to silane.
The process typically starts with silicon tetrafluoride (SiF₄) that has been isotopically enriched, for example, with ²⁸Si, through methods like gas centrifugation. researchgate.netpsu.edu This enriched SiF₄ is then converted to isotopically enriched silane (e.g., ²⁸SiH₄). researchgate.netpsu.edu A common conversion method is the reduction of the enriched SiF₄ with calcium hydride. researchgate.netpsu.edu
The resulting enriched silane undergoes further purification, often through low-temperature rectification, to remove impurities. researchgate.netiaea.org Finally, the high-purity, isotopically enriched silane is decomposed thermally to produce polycrystalline silicon with the desired isotopic composition. psu.eduosti.gov This polycrystalline silicon can then be used to grow single crystals. osti.gov
Advanced Synthetic Approaches for Silane Derivatives
Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for the preparation of deuterated silane and its derivatives. These methods aim to overcome the limitations of traditional approaches, which often rely on expensive reagents and harsh reaction conditions.
The synthesis of higher-order silanes, such as disilane (B73854) (Si2H6), is a critical area of research due to their applications in the chemical vapor deposition (CVD) of silicon-containing thin films. The deuterated analogues of these compounds are also valuable for mechanistic investigations.
One common industrial method for producing disilane involves the reduction of hexachlorodisilane (B81481) (Si2Cl6) with a reducing agent like lithium aluminum hydride (LiAlH4). In this process, powdered LiAlH4 is added to a solution of Si2Cl6 in a solvent such as di-n-butyl ether, which can yield disilane in approximately 80% yield. nih.gov While effective, the cost of the raw materials can be a significant factor in large-scale production. nih.gov
The formation of disilane from silane precursors is a key step in many synthetic routes. Mechanistic studies suggest that the decomposition of silane can lead to the formation of silylene (SiH2) and silyl (B83357) (SiH3) radicals. nih.gov Kushner proposed that the reaction of SiH2 with SiH4 in the gas phase is a primary route to disilane. nih.gov The insertion of SiH2 into a Si-H bond is facilitated by increased hydrogen density and pressure. nih.gov Conversely, the formation of disilane from SiH3 radicals is believed to involve a heterogeneous reaction on a surface. nih.gov
Table 1: Comparison of Disilane Synthesis Precursors
| Precursor | Reducing Agent/Method | Typical Yield | Key Considerations |
|---|---|---|---|
| Hexachlorodisilane (Si2Cl6) | Lithium aluminum hydride (LiAlH4) | ~80% | High raw material cost. nih.gov |
| Silane (SiH4) | Gas-phase reaction (SiH2 insertion) | Varies | Dependent on pressure and H2 density. nih.gov |
| Silane (SiH4) | Heterogeneous reaction (SiH3 radicals) | Varies | Surface-dependent mechanism. nih.gov |
Glow discharge methods are widely employed for the decomposition of silane to produce higher-order silanes and for the deposition of amorphous silicon films. In a silane plasma, the initial decomposition products are predominantly SiH3 and SiH2 radicals, with SiH3 being the major species. nih.gov These reactive intermediates then undergo a series of reactions with each other and with neutral silane molecules.
Isotopic labeling studies using deuterated silane (SiD4) have provided valuable insights into the reaction mechanisms within these discharges. When a mixture of SiH4 and SiD4 is subjected to a discharge, the formation of various deuterated monosilanes and disilanes is observed, indicating the occurrence of radical-radical, atom-molecule, and atom-radical reactions. chemradar.com The analysis of the products by mass spectrometry helps to elucidate the complex reaction network. For instance, the presence of all possible deuterodisilanes (Si2H6-nDn) confirms the involvement of mixed secondary reactions between radicals and molecules. chemradar.com The conditions of the discharge, such as radiofrequency power and gas residence time, significantly influence the concentration of the resulting disilane. chemradar.com
Table 2: Key Species in Silane Glow Discharge
| Species | Role | Formation Pathway |
|---|---|---|
| SiH3 (Silyl radical) | Predominant initial product, precursor to higher silanes. | Electron collision with SiH4. nih.gov |
| SiH2 (Silylene) | Initial decomposition product, participates in insertion reactions. | Electron collision with SiH4. nih.gov |
| Higher Silane Radicals | Intermediates in the formation of polysilanes. | Reactions between lower silane radicals and molecules. chemradar.com |
The direct synthesis of organosilicon compounds from elemental silicon is a cornerstone of industrial silicon chemistry, most famously embodied by the Müller-Rochow process for producing methylchlorosilanes. tdma.info While the direct synthesis of silane itself from silicon and hydrogen is challenging, related direct processes are used to produce other valuable silicon compounds.
A notable example is the direct synthesis of alkoxysilanes. Rochow reported the synthesis of tetramethoxysilane (B109134) from the reaction of silicon with methanol (B129727) in the presence of a copper catalyst at 280 °C. tdma.info Similarly, triethoxysilane (B36694) can be produced by reacting silicon with ethanol (B145695) in a high-boiling siloxane liquid with a copper catalyst, yielding up to 85-90% of the desired product. tdma.info These methods highlight the potential for direct synthesis routes to bypass the need for isolating and handling silane gas.
While not a direct synthesis of deuterated silane from a solid precursor in the same vein as the Müller-Rochow process, methods for the direct H/D exchange on silanes offer a convenient alternative to the use of deuterated reducing agents. For instance, easily accessible platinum(0) complexes have been shown to catalyze the direct deuteration of various silanes with D2 gas under mild conditions (60 °C, 1 atm). europa.eu This catalytic H/D exchange provides a more atom-economical and environmentally friendly route to deuterated silanes compared to traditional stoichiometric reductions of halosilanes. europa.eu
Table 3: Methods for the Deuteration of Silanes
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Reduction of Halosilanes | LiAlD4 or NaBD4 | Stoichiometric | Traditional method, generates waste. chemos.de |
| Catalytic H/D Exchange | D2 gas | Rhodium or Platinum complexes | Mild conditions, high efficiency. europa.eu |
| Visible-light-mediated Deuteration | D2O | Photocatalyst and HAT catalyst | Uses an inexpensive deuterium source. |
Theoretical and Computational Investigations of Silane Chemistry
Quantum Mechanical and Ab Initio Studies
Quantum mechanical methods, particularly ab initio calculations, offer a powerful lens for examining the intrinsic properties of silane (B1218182) without reliance on empirical data. These first-principles approaches have been instrumental in detailing the molecule's electronic structure and behavior in chemical reactions.
Analysis of Molecular Structure and Bonding Characteristics
Ab initio calculations have been pivotal in determining the precise geometry and bonding energies of the silane molecule. The Si-H bond, a defining feature of silane, has been a major focus of these studies. High-level calculations have refined the equilibrium Si-H bond length, showing excellent agreement with experimental values. arxiv.org For instance, MP2 level calculations with a triple zeta quality basis set provide a highly accurate approximation of the Si-H bond length. mdpi.com The bond dissociation energy (BDE) of the Si-H bond in silane has been calculated to be approximately 91.7 kcal/mol, which is significantly lower than the C-H bond in methane (B114726) (105.0 kcal/mol), explaining silane's higher reactivity. nih.gov
| Parameter | Compound | Calculated Value | Method/Level of Theory |
|---|---|---|---|
| Si-H Bond Length (re) | Silane (SiH4) | ~1.480 Å | MP2/Triple Zeta Basis Set mdpi.com |
| Si-H Bond Dissociation Energy (BDE) | Silane (SiH4) | 91.7 kcal/mol | DLPNO-CCSD(T) nih.gov |
| C-H Bond Dissociation Energy (BDE) | Methane (CH4) | 105.0 kcal/mol | DLPNO-CCSD(T) nih.gov |
Elucidation of Reaction Mechanisms and Kinetics
Computational studies have been essential for unraveling the complex reaction mechanisms of silane, including hydrogen abstraction and combustion. nih.gov
Hydrogen-Abstraction Reactions: The reaction of silane with radicals like H and CH₃ is a key step in many chemical processes. Theoretical investigations show that H-abstraction from silane has a significantly lower energy barrier compared to methane. For instance, the barrier for H-abstraction from silane by a hydrogen atom is calculated to be 4.9 kcal/mol, whereas for methane, it is 13.4 kcal/mol. nih.gov This difference is attributed to the lower Si-H bond strength. nih.gov Rate constants calculated using transition-state theory confirm that H-abstraction from silicon sites is much faster than from carbon sites, especially at lower temperatures. nih.govresearchgate.net
Silane Combustion: The oxidation of silane is a complex process involving numerous elementary reactions. Ab initio studies have mapped out the initial steps, which are believed to involve the formation of the silyl (B83357) radical (SiH₃) followed by its reaction with oxygen (O₂). osti.govwayne.edu The reaction between SiH₃ and O₂ forms a silylperoxy radical (H₃SiO₂), which can then undergo various rearrangements and decomposition pathways to produce species like H₂SiO and OH. wayne.edu Kinetic models based on these calculated pathways have successfully reproduced experimental observations, such as ignition delay times and the nonlinear pressure dependence of autoignition. osti.gov
| Reaction | Attacking Radical | Calculated Barrier Energy (kcal/mol) | Level of Theory |
|---|---|---|---|
| H-Abstraction from Silane (SiH4) | H | 4.9 nih.gov | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ nih.gov |
| H-Abstraction from Methane (CH4) | H | 13.4 nih.gov | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ nih.gov |
| H-Abstraction from Silane (SiH4) | CH3 | 9.3 nih.gov | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ nih.gov |
| H-Abstraction from Methane (CH4) | CH3 | 17.5 nih.gov | DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ nih.gov |
Potential Energy Surface (PES) Mapping and Transition State Analysis
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. iupac.org For chemical reactions, the PES provides a map of all possible reaction pathways. Computational chemists use ab initio methods to calculate the PES for reactions involving silane, such as its decomposition or its reaction with other molecules. acs.orgrsc.org
By mapping the PES, researchers can identify the minimum energy path from reactants to products. Along this path, they can locate crucial points, including intermediates and, most importantly, transition states (TS). acs.org The transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For example, in the reaction of H + SiH₄, a global 12-dimensional ab initio PES was constructed, revealing a classical barrier height of 5.35 kcal/mol for the hydrogen abstraction channel. nih.gov Similarly, for the reaction of the methylidyne radical (CH) with silane, the PES shows a barrierless insertion of the CH radical into the Si-H bond. researchgate.net Analysis of the transition state geometries provides detailed insight into the bond-breaking and bond-forming processes at the atomic level. nih.govaip.org
Electrostatic Potential (ESP) Mapped Molecular van der Waals (vdW) Surfaces
The electrostatic potential (ESP) mapped onto the van der Waals (vdW) surface of a molecule provides a visual representation of its charge distribution and is a valuable tool for understanding intermolecular interactions. researchgate.netrsc.org For silane, the ESP map reveals key differences compared to its carbon analogue, methane. nih.gov
Due to the differing electronegativities of silicon (1.90), carbon (2.55), and hydrogen (2.20), the charge distribution in the Si-H and C-H bonds is reversed. In silane, the bonding electrons in the Si-H bond are polarized towards the more electronegative hydrogen atoms, resulting in a negative ESP on the hydrogen atoms and a positive ESP on the silicon atom. nih.gov Conversely, in methane, the C-H bond is polarized towards the more electronegative carbon atom. This fundamental difference in electronic structure, clearly visualized by ESP maps, helps to explain the disparate reactivity of silane and methane, particularly in reactions with electrophilic or nucleophilic species. nih.govresearchgate.net
Molecular Modeling and Simulation Approaches
While quantum mechanics provides high accuracy for smaller systems, molecular modeling and simulation techniques, often employing classical force fields, are essential for studying larger, more complex systems over longer timescales. These methods are particularly suited for investigating the interactions of silanes with surfaces and substrates.
Interactions of Silanes with Inorganic Substrates
Molecular dynamics (MD) simulations are widely used to study the interaction of silanes with inorganic materials like silicon dioxide (SiO₂) and cement-based materials. mdpi.comnih.gov These simulations provide a dynamic, atomistic view of adsorption, surface reactions, and film formation.
Cement-Based Materials: In concrete technology, silanes are used as protective agents to improve durability and water resistance. mdpi.com MD simulations have been employed to understand the microscopic mechanism of how silane molecules penetrate the capillary pores of cementitious materials (composed largely of calcium-silicate-hydrate, C-S-H). mdpi.com Simulations show that after penetration, silane hydrolyzes to form silanols, which then react with the silicate (B1173343) substrate. mdpi.com The simulations also reveal how different types of silanes, such as octyltriethoxysilane, can form stable, hydrophobic layers at the interface, effectively inhibiting water transport. mdpi.com The choice of force fields, like ClayFF for the inorganic substrate and CVFF for the organic silane, is crucial for accurately modeling these complex interfaces. nih.govacs.org
Silicon Dioxide (SiO₂): The adsorption and dissociation of silane on SiO₂ and silicon surfaces are fundamental processes in chemical vapor deposition (CVD) for producing silicon films. quantumatk.com Simulations using plane-wave Density Functional Theory (DFT) have detailed the step-by-step mechanism. Studies show that SiH₄ molecules adsorb onto reactive dimer sites on a reconstructed Si(100) surface. quantumatk.com The dissociation of Si-H bonds is an exothermic and favorable process, leading to surface-bound Si-H and SiHₓ species. quantumatk.com These simulations can calculate the binding energies for different adsorption and dissociation states, providing quantitative data on the stability of surface intermediates.
| System | Interaction/Process | Key Finding from Simulation | Reference |
|---|---|---|---|
| Silane on Si(100) Surface | Dissociation of first Si-H bond | Exoergic process with a binding energy of -41.3 kcal/mol. | quantumatk.com |
| Silane on Si(100) Surface | Dissociation of second Si-H bond | Binding energy of -58.2 kcal/mol for the SiH₂ and 2 H species. | quantumatk.com |
| Silanes in Cement Pores | Waterproofing mechanism | Silanes form a stable, hydrophobic layer at the interface, weakening capillary adsorption of water. | mdpi.com |
| APTES on Amorphous SiO2 | Adsorption of heavy metals | The addition of APTES modifiers increases adsorption strength and provides extra binding sites for pollutants. | chemrxiv.org |
Predicting Reactivity and Identifying Reactive Sites in Organic Reactions Involving Silanes
Computational chemistry serves as a powerful tool for predicting the reactivity of silanes and identifying the specific sites within the molecule that are most susceptible to chemical attack in organic reactions. These theoretical investigations often employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, calculate activation energies, and understand the electronic factors governing reactivity.
The deuteration of silanes is a significant area of research, with applications in isotopic labeling and as reagents in various chemical transformations. doi.orgacs.org Theoretical calculations have been instrumental in understanding the mechanisms of these deuteration reactions. For instance, DFT calculations have been used to explore reaction pathways for the catalytic hydrogen/deuterium (B1214612) (H/D) exchange in silanes. doi.org These studies reveal the energetic favorability of different pathways, such as those involving silane activation by a catalyst or H/D exchange promoted by a metal-hydride species. doi.org
A comparative theoretical study on hydrogen-abstraction reactions from silanes and their alkane counterparts by hydrogen (H) and methyl (CH₃) radicals provides insights into the inherent reactivity of the Si-H bond. nih.govacs.org The barrier energies for H-abstraction from the silicon center in silanes are generally lower than from the corresponding carbon centers in alkanes, a trend that correlates with the lower bond dissociation energy of the Si-H bond compared to the C-H bond. acs.org The introduction of methyl groups on the silicon atom influences the reactivity; for instance, the barrier for H-abstraction by a hydrogen atom decreases with more methyl substitution, while the opposite is true for abstraction by a methyl radical. acs.org
Table 1: Calculated Barrier Energies for H-Abstraction Reactions from Silanes and Alkanes acs.org
| Reactant Pair | Attacking Radical | Barrier Energy (kcal/mol) |
| Silane / Methane | H | 4.9 / 13.4 |
| CH₃ | 9.3 / 17.5 | |
| Disilane (B73854) / Ethane | H | 3.9 / 10.5 |
| CH₃ | 7.8 / 15.0 |
Data sourced from theoretical investigations at the DLPNO-CCSD(T)/cc-pVTZ//M06–2X/cc-pVTZ level of theory. acs.org
The electrostatic potential mapped on the molecular van der Waals surface is a valuable tool for identifying reactive sites. For silane, the region around the silicon atom is positive, while for methane, the positive regions are on the hydrogen atoms. acs.org This difference in electronic distribution contributes to the distinct reactivity patterns observed between silanes and alkanes. acs.org
Simulation of Thin-Film Deposition Processes from Silane Plasma
The deposition of thin films from silane (SiH₄) and deuterated silane (SiD₄) plasmas is a cornerstone of the semiconductor industry, used in the fabrication of solar cells and transistors. aip.orgispc-conference.org Computational simulations are essential for understanding and optimizing these plasma-enhanced chemical vapor deposition (PECVD) processes. aip.org These models can range from plasma fluid models that describe the macroscopic properties of the discharge to atomistic simulations that detail the surface reactions. aip.org
In Ar-SiH₄-D₂ gas mixture plasmas, theoretical models show that significant amounts of deuterium atoms can be produced through reactions involving argon ions, in addition to direct electron impact dissociation. ispc-conference.org The ratio of deuterated to hydrogenated amorphous silicon in the resulting film can be controlled by adjusting the partial pressure of D₂ and the electron density in the plasma. ispc-conference.org
The dominant precursors for film growth in silane plasmas are believed to be radicals such as silyl (SiH₃) and disilyl (Si₂H₅). aip.org Computational studies using DFT have investigated the dissociative reactions of these radicals on silicon surfaces. aip.org These simulations provide insights into the reaction energetics and pathways that lead to film deposition. For example, the adsorption of Si₂H₅ on a hydride-terminated Si(001) surface is thermodynamically favorable, though the subsequent dissociation and incorporation into the film involves an energy barrier. aip.org
Table 2: Key Parameters in the Simulation of Silane Plasma Deposition
| Parameter | Significance | Typical Simulation Approach |
| Electron Density & Temperature | Governs the rate of dissociation of precursor gases. ispc-conference.org | Plasma Fluid Models, Langmuir Probes (Experimental) |
| Radical Species Concentration | Determines the primary species responsible for film growth. aip.orgispc-conference.org | Mass Spectrometry, Optical Emission Spectroscopy, Plasma Modeling |
| Surface Reaction Probabilities | Influences the sticking coefficient and surface morphology. aip.org | Kinetic Monte Carlo, Molecular Dynamics |
| Gas Flow Rates & Partial Pressures | Affects the composition and decomposition level of the plasma. ispc-conference.orgsemi.ac.cn | Process Control, Plasma Modeling |
The use of deuterated silane in PECVD has been shown to be an effective strategy for reducing the concentration of N-H bonds in silicon nitride (SiN) films, which can cause optical absorption losses. optica.org By substituting conventional silane with deuterated silane, the absorption band associated with N-H vibrations is shifted to longer wavelengths, improving the transparency of the material in the telecommunications C-band. optica.org
Investigation of Adsorption Phenomena on Hydride-Terminated Surfaces
The interaction of silane and its deuterated variants with surfaces is a critical aspect of many technological processes, including thin-film deposition and surface functionalization. Hydride-terminated silicon surfaces, which are relatively stable and can be prepared with high chemical homogeneity, serve as ideal model systems for studying these adsorption phenomena. uniroma1.it
Theoretical studies, often using DFT, have been employed to investigate the adsorption of silane and its radicals on hydride-terminated silicon surfaces, such as Si(100) and Si(111). aip.orgresearchgate.net These calculations reveal the presence of weakly bound physisorbed precursor states before chemisorption occurs. researchgate.net The transition from the precursor state to a chemisorbed state involves overcoming a small energy barrier. researchgate.net
The reactivity of radicals like SiH₃ with the hydride-terminated surface is strongly influenced by the hydrogen coverage. aip.org Hydrogen termination suppresses radical reactivity, and the creation of an active site for adsorption often requires the abstraction or displacement of a surface hydrogen atom. aip.org Investigations using in-situ infrared spectroscopy on deuterated amorphous silicon (a-Si:D) surfaces have shown that SiH₃ can directly insert into strained Si-Si bonds, indicating that multiple pathways for radical incorporation exist. aip.org
The adsorption of deuterium on various silicon carbide (SiC) surfaces has also been studied. researchgate.net For instance, on a SiC(0001)-(3x3) surface, deuterium adsorption is reversible under specific conditions, while on a quasi-free-standing graphene layer formed by hydrogen intercalation, deuterium adsorbs onto carbon atoms. researchgate.net These studies highlight the importance of the substrate's atomic structure in determining the nature of the adsorption.
Table 3: Investigated Systems for Silane Adsorption Studies
| Adsorbate | Surface | Key Findings from Theoretical/Experimental Studies |
| Silane (SiH₄) | Si(100)-(2x1) | Presence of physisorbed precursor states for intradimer and interdimer channels. researchgate.net |
| Disilane (Si₂H₆) | Si(100)-(2x1) | Adsorption proceeds through a weakly bound precursor state with a low energy barrier to chemisorption. researchgate.net |
| SiH₃ Radical | Hydride-terminated Si(001) & Si(111) | Surface reactivity is largely independent of the radical species (SiH₃ vs. Si₂H₅). aip.org |
| Deuterium (D) | SiC(0001) surfaces | Adsorption and desorption behavior is highly dependent on the surface reconstruction and temperature. researchgate.net |
Advanced Spectroscopic Characterization Techniques in Silane Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the quantized vibrational states of molecules, offering detailed information about chemical bonding, molecular structure, and orientation.
Raman Spectroscopy for Structural and Phase Transition Analysis (e.g., High-Pressure Studies)
Raman spectroscopy is a powerful tool for investigating the structural behavior of materials under extreme conditions. High-pressure studies on silane (B1218182) (SiH₄) have revealed a series of phase transitions. pnas.orgnih.gov As pressure increases, silane transforms through several solid phases before its vibrational spectra indicate a transformation to a polymeric framework structure at pressures between 27–30 GPa. pnas.orgnih.gov These pressure-induced transformations are tracked by observing changes in the Raman-active vibrational modes. For instance, studies have monitored the Si-H stretching and bending modes to identify distinct phases of solid silane at various pressures.
Further investigations using Raman spectroscopy have explored the cross-linking of silyl-modified polymers. scirp.org The technique can monitor the decrease in the intensity of peaks corresponding to alkoxysilane groups (e.g., Si-(OCH₃)₂ at 620 cm⁻¹) and the concurrent emergence of bands associated with Si-O-Si bond formation (around 583 cm⁻¹), allowing for real-time characterization of the curing process. scirp.org
Table 1: Observed Phase Transitions in SiH₄ under High Pressure
| Pressure Range (GPa) | Observed Phenomenon | Spectroscopic Indication |
|---|---|---|
| < 27 | Multiple phase transitions | Changes in Raman and infrared spectra pnas.org |
| 27–30 | Transformation to polymeric structure | Material becomes opaque; significant changes in vibrational spectra pnas.orgnih.gov |
| > 60 | Onset of metallization | Drude-like metallic behavior observed in IR reflectivity pnas.orgnih.gov |
| ~50 - 100 | Partial loss of crystallinity | Darkening of the sample observed visually aps.org |
Infrared (IR) Reflectivity for Material Characterization
Infrared (IR) reflectivity is crucial for characterizing the optical and electronic properties of materials. In high-pressure research, synchrotron IR reflectivity measurements have been used to document the pressure-induced metallization of silane. pnas.orgnih.gov At ambient pressure, silane is an insulator. However, as pressure is increased above 60 GPa, IR reflectivity data show Drude-like metallic behavior, signaling the onset of a metallic state. pnas.orgnih.gov This is observed through a significant increase in reflectivity. pnas.org The technique can also track the behavior of phonon modes; for example, in solid SiH₄, phonon bands near 850 cm⁻¹ were observed to soften with increasing pressure, and a new soft phonon mode appeared at approximately 738 cm⁻¹ at 27 GPa. pnas.org
IR reflectivity techniques, particularly in the near-infrared (NIR) and mid-infrared (MIR) regions, are also applied to determine the physical characteristics of silica (B1680970) particles, a related application area. scielo.br Diffuse reflectance (DRIFT) in the MIR and near-infrared reflectance analysis (NIRA) can be used for the determination of particle diameter. scielo.br
Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Molecular Structures
Sum Frequency Generation (SFG) is a surface-specific nonlinear optical spectroscopy ideal for probing the molecular structure at interfaces. researchgate.net As a second-order nonlinear optical process, SFG is forbidden in media with inversion symmetry, making it highly sensitive to the molecular organization at surfaces and interfaces where this symmetry is broken. aip.org
SFG has been successfully used to study the interfacial structures of silane self-assembled monolayers (SAMs). mpg.de Studies on various trialkoxysilane films have shown that silanes with long carbon chains, such as octadecyltriethoxysilane (B1583869) (OTS), form relatively ordered monolayers, while those with shorter or branched chains are more disordered. mpg.de The technique can also monitor the kinetics of silane diffusion into polymer films by tracking the SFG signal from silane molecules at the moving polymer/silane interface. nih.gov Research examining buried polymer/silane interfaces has demonstrated that stable and ordered interfaces can form immediately upon contact between a polymer and a silane like n-octadecyltrichlorosilane (OTCS). researchgate.net
Table 2: SFG Findings on Interfacial Structures of Various Silanes
| Silane Compound | Substrate/Interface | Key Finding |
|---|---|---|
| Octadecyltriethoxysilane (OTS) | Hydrophilic SiOx/Si | Forms relatively ordered monolayers with a standing-up geometry at high coverage. mpg.de |
| Propyltriethoxysilane (PTS) | Hydrophilic SiOx/Si | Exhibits poor ordering in the resulting self-assembled monolayer. mpg.de |
| n-Octadecyltrichlorosilane (OTCS) | Polymer (d-PMMA, d-PS) | Forms a stable and ordered interface immediately upon contact with the polymer surface. researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functionalization Studies
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for studying the chemical changes during the functionalization of surfaces with silanes. ethz.chbuffalo.edu It is instrumental in confirming the grafting of silane molecules onto substrates and understanding the reaction mechanisms. cetjournal.it For example, FTIR has been used to analyze the structure of octadecyltrichlorosilane (B89594) (OTS) SAMs on silica surfaces, leading to a model where the monolayer is held together primarily by Si-O-Si linkages, with only a few silane molecules directly bonding to the surface. ethz.ch
In the study of surface-modified nanoparticles, FTIR confirms the successful attachment of organic molecules. buffalo.educetjournal.it For instance, when functionalizing silica nanoparticles with triethoxyvinylsilane (TVS), the appearance of new peaks at approximately 2,975 cm⁻¹ and 1,089 cm⁻¹ confirms the successful grafting of the silane. cetjournal.it The disappearance of bands related to Si-O-R groups and the formation of those for Si-OH and Si-O-Si or Si-O-Metal bonds are routinely monitored with FTIR. researchgate.net
Table 3: Key FTIR Peaks for Silane Functionalization Analysis
| Wavenumber (cm⁻¹) | Assignment | Significance in Functionalization Studies |
|---|---|---|
| ~3740 | Isolated Si-OH (Silanol) | Represents reactive sites on silica surfaces available for silanization. |
| ~2975 | C-H Stretching | Indicates the presence of alkyl groups from the silane coupling agent on the surface. cetjournal.it |
| ~1089 | Si-O-Si Asymmetric Stretch | Appearance or increased intensity confirms the condensation of silanes and the formation of a siloxane network. ethz.chcetjournal.it |
Surface-Sensitive Spectroscopies
These techniques are designed to analyze the very top atomic layers of a material, providing critical information on surface chemistry that governs adhesion, reactivity, and biocompatibility.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. tandfonline.com In silane research, XPS is used to detect the bonding between a substrate surface and attached silane molecules. nih.gov It can quantify the amount of surface-attached silane and differentiate between various chemical states, such as Si-C bonds from the silane and Si-O bonds from a silica substrate. nih.gov
High-resolution XPS spectra of the Si 2p, O 1s, and C 1s regions are particularly informative. Studies on dental ceramics have used XPS to determine the thickness of organofunctional silane films, finding that the application method significantly impacts film thickness. tandfonline.comresearchgate.net By analyzing the N 1s signal from aminopropyl-terminated silanes, researchers can create a ratio with the Si 2p signal to quantify the surface density of amine groups, which is crucial for applications like DNA attachment. researchgate.netnih.gov
Table 4: Representative XPS Data for Silane Surface Analysis
| Element/Region | Binding Energy (eV) | Assignment | Application Example |
|---|---|---|---|
| Si 2p | ~99 | Elemental Si | Substrate signal from a silicon wafer. |
| Si 2p | ~102-103 | Si-O (Siloxane/Silica) | Analysis of silica substrates and the Si-O-Si network in polymerized silane films. researchgate.net |
| C 1s | ~285 | C-C / C-H | Adventitious carbon or alkyl chains of the silane. tandfonline.com |
Advanced Analytical Methods for Silanes and Derivatives
The characterization of silanes and their derivatives is crucial for their application in various fields, including materials science and electronics. Advanced analytical techniques provide detailed insights into their structure, composition, and surface properties.
Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, APGC-MS/MS) for Compound Analysis and Detection
Mass spectrometry is a powerful tool for the analysis of silane compounds, including isotopically labeled variants such as [2H]silane (Einecs 237-023-2). The fragmentation patterns observed in mass spectra provide a fingerprint for compound identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for analyzing volatile silanes. In the study of deuterated methylsilanes, for instance, positive ion mass spectra at 18 eV reveal extensive fragmentation and the absence of a parent ion for methylsilane itself. cdnsciencepub.com The analysis of mixtures of deuterium-containing methylsilanes by positive ion mass spectrometry is complex due to the lack of parent ions and intricate fragmentation patterns. cdnsciencepub.com However, by examining the fragmentation spectra of species like CH₃SiH₃ and CH₃SiD₃, it is possible to derive the spectra for partially deuterated versions and, in some cases, accurately determine the composition of mixtures. cdnsciencepub.com
Research on silane glow discharge deposition using isotopic labeling has employed mass spectrometry to identify neutral and ionic species. semi.ac.cn In discharges containing SiH₄ and SiD₄, partially deuterated monosilanes such as SiH₂D₂ and SiHD₃ have been detected. semi.ac.cn The formation of these species is indicative of the presence of SiH₂ and SiH₃ radicals within the discharge. researchgate.net
The table below summarizes key mass-to-charge ratio (m/e) peaks and their corresponding ions observed in the mass spectrometric analysis of deuterated silane and methylsilane species.
| m/e | Ion Assignment | Source Compound(s) | Reference |
| 28 | Si⁺ | CH₃SiH₃, CH₃SiD₃ | cdnsciencepub.com |
| 29 | SiH⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 30 | SiH₂⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 31 | SiH₃⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 32 | SiD⁺, SiH₂D⁺ | CH₃SiD₃, SiH₂D₂ | cdnsciencepub.comsemi.ac.cn |
| 33 | SiHD₂⁺, SiD₂⁺ | CH₃SiD₃, SiHD₃ | cdnsciencepub.comsemi.ac.cn |
| 34 | SiD₃⁺ | SiHD₃, SiD₄ | semi.ac.cn |
| 43 | CH₃Si⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 44 | CH₃SiH⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 45 | CH₃SiH₂⁺ | CH₃SiH₃ | cdnsciencepub.com |
| 46 | CH₃SiD⁺, CH₃SiHD⁺ | CH₃SiD₃, CH₃SiH₂D, CH₃SiHD₂ | cdnsciencepub.com |
| 47 | CH₃SiD₂⁺ | CH₃SiD₃, CH₃SiHD₂ | cdnsciencepub.com |
This table is generated based on data reported in the referenced literature and represents a selection of prominent ions.
Atmospheric Pressure Gas Chromatography (APGC) coupled with tandem mass spectrometry (MS/MS) is a softer ionization technique that can provide more molecular ion information, which is often lost in conventional GC-MS due to extensive fragmentation. While specific studies on [2H]silane using APGC-MS/MS were not identified, this technique is valuable for analyzing a wide range of silane derivatives.
Dynamic Force Spectroscopy for Nanoadhesion Characterization
There is no available research data on the use of Dynamic Force Spectroscopy for the nanoadhesion characterization of the specific compound [2H]silane (this compound). This technique is typically applied to study the adhesive properties of more complex silane monolayers on surfaces. For example, DFS has been used to measure the nanoadhesion between a silicon tip and a monolayer of 1H, 1H, 2H, 2H-perfluorodecyl-trichlorosilane, revealing information about the interaction potential. researchgate.net
Isotopic Effects and Their Implications in 2h Silane Research
Impact of Deuterium (B1214612) Substitution on Compound Properties
The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in the silane (B1218182) molecule (SiH₄) to form deuterated silane (SiD₄) alters its fundamental properties due to the mass difference between the two isotopes. This substitution leads to changes in bond strengths and vibrational frequencies. scbt.com The Si-D bond has a lower zero-point vibrational energy compared to the Si-H bond, which means more energy is required to break the Si-D bond. unam.mx This increased bond strength affects the compound's reactivity.
Deuterated silane exhibits distinct spectroscopic and physical properties compared to its non-deuterated counterpart. ontosight.ai These differences are detectable in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where [2H]silane can be used as a reference material or internal standard to enhance measurement accuracy. lookchem.com The altered vibrational modes resulting from deuterium incorporation also lead to different spectroscopic signatures, which are valuable for detailed analysis. scbt.com
Table 1: Comparison of Properties between Silane and Deuterated Silane
| Property | Silane (SiH₄) | [2H]silane (SiD₄) | Impact of Deuteration |
|---|---|---|---|
| Molar Mass | Higher | Lower | The primary difference leading to other isotopic effects. |
| Bond Energy | Lower | Higher | The Si-D bond is stronger than the Si-H bond. unam.mx |
| Vibrational Frequency | Higher | Lower | The C-D bond has a lower vibrational frequency. unam.mx |
| Reactivity | Higher | Lower | A stronger Si-D bond generally leads to slower reaction rates. scbt.comunam.mx |
Kinetic Isotope Effects in Silane Reactivity
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx In the context of deuterated silanes, the KIE is a direct consequence of the stronger Si-D bond compared to the Si-H bond. Breaking the Si-D bond requires more energy, leading to a slower reaction rate for deuterated silane compared to regular silane under the same conditions. scbt.comunam.mx
This phenomenon, known as a primary KIE, is a powerful tool for studying reaction mechanisms. unam.mx For instance, if the rate-determining step of a reaction involves the cleavage of a Si-H bond, the use of a deuterated silane will result in a noticeable decrease in the reaction rate. The magnitude of this KIE can provide insights into the transition state of the reaction. unam.mxacs.org Theoretical studies have been conducted to calculate the thermal rate constants and H/D kinetic isotope effects for reactions involving silane, such as hydrogen abstraction by hydrogen and methyl radicals. researchgate.net
Applications in Investigating Reaction Mechanisms and Product Properties
Deuterated silanes are invaluable probes for elucidating reaction mechanisms in organosilicon chemistry and beyond. nih.gov By selectively labeling molecules with deuterium, chemists can track the movement of atoms throughout a chemical transformation. scbt.com This isotopic labeling is crucial for understanding complex reaction pathways. scbt.comnih.gov
One of the key applications is in the study of hydrosilylation reactions, where silanes add across double or triple bonds. acs.org Using deuterated silanes allows researchers to determine the stereochemistry and regioselectivity of the addition, providing a clearer picture of the catalytic cycle. csic.es Similarly, in the reduction of functional groups like ketones, aldehydes, and nitriles, deuterated silanes help to pinpoint the origin and destination of hydrogen atoms. nih.govcsic.es The use of [2H]silane as a reactant allows researchers to study how isotopic substitution affects the properties of the final products. lookchem.com
Recent advancements have focused on developing more sustainable and efficient methods for preparing deuterated silanes, such as visible-light-mediated deuteration using deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org This approach avoids the use of expensive and hazardous reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov
Deuterated Silanes in the Production of High-Purity Isotopically Enriched Materials
The unique properties of deuterated silanes make them essential in the manufacturing of high-purity, isotopically enriched materials, particularly for the electronics and semiconductor industries. ontosight.ailookchem.com In the production of Dynamic Random-Access Memory (DRAM), deuterated silane (SiD₄) is used as a source of silicon. ttsg.com.sgtuweia.cn The incorporation of deuterium instead of hydrogen into the silicon crystal lattice is beneficial for the high-speed operation of the gate. ttsg.com.sg The heavier deuterium acts as a "mass barrier" against damage induced by the "Hot Electron Effect," thereby increasing the lifetime and reliability of the device. ttsg.com.sgtuweia.cn
The demand for deuterated silane is also driven by its use in advanced applications like quantum computing and defense technologies. pmarketresearch.com In silicon-based quantum dot systems, isotopic labeling with deuterated silane is a requirement for qubit production. pmarketresearch.com Furthermore, its reduced hydrogen content minimizes signal interference in applications such as infrared sensor coatings for night-vision systems. pmarketresearch.com The production of high-purity deuterated silane with isotopic enrichment greater than 99.8% requires specialized and capital-intensive infrastructure, highlighting its critical role in the supply chain for advanced technologies. pmarketresearch.com
Table 2: Industrial Applications of Deuterated Silanes
| Industry | Application | Benefit of Deuteration |
|---|---|---|
| Semiconductors | Production of DRAM | Increases device lifetime by mitigating "Hot Electron Effect" damage. ttsg.com.sgtuweia.cn |
| Quantum Computing | Qubit production in silicon-based systems | Essential for isotopic labeling. pmarketresearch.com |
| Defense | Infrared sensor coatings | Reduces signal interference in night-vision systems. pmarketresearch.com |
| Research | Analytical techniques (MS, NMR) | Improves accuracy and precision of measurements. lookchem.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
